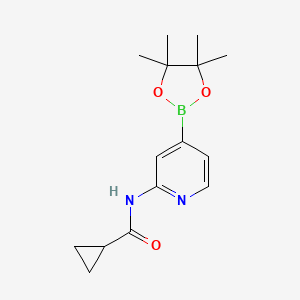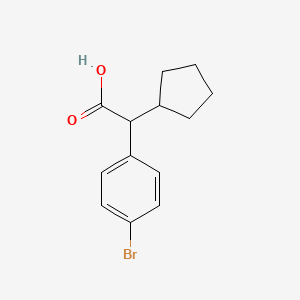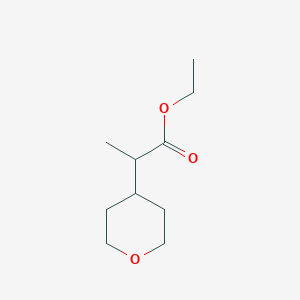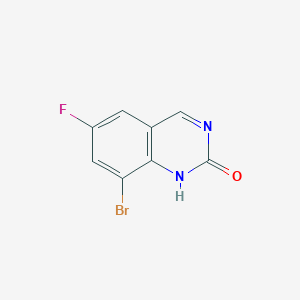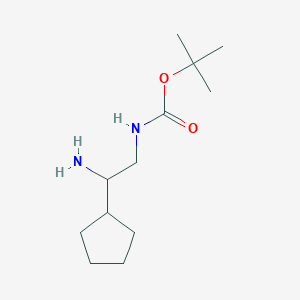
tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate
Vue d'ensemble
Description
tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is often used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound has a molecular formula of C12H24N2O2 and a molecular weight of 228.33 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate typically involves the reaction of 2-amino-2-cyclopentylethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O .
Industrial Production Methods: In industrial settings, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems also reduces the risk of contamination and increases the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or by heating.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA), heat.
Substitution: Various electrophiles, such as acyl chlorides and alkyl halides.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In organic synthesis, tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate is used as a protecting group for amines. It allows for selective reactions to occur on other functional groups without interference from the amine .
Biology and Medicine: The compound is used in the synthesis of peptides and other biologically active molecules. Its stability and ease of removal make it ideal for use in multi-step synthesis processes .
Industry: In the pharmaceutical industry, this compound is used in the production of various drugs and active pharmaceutical ingredients (APIs). Its use as a protecting group helps in the synthesis of complex molecules with high purity .
Mécanisme D'action
The mechanism of action of tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate primarily involves its role as a protecting group. The Boc group protects the amine from unwanted reactions during synthesis. When the Boc group is removed, the free amine can then participate in further reactions to form the desired product .
Comparaison Avec Des Composés Similaires
- tert-butyl carbamate
- benzyl carbamate
- fluorenylmethyloxycarbonyl (Fmoc) carbamate
Comparison:
- tert-butyl carbamate: Similar in structure but lacks the cyclopentyl group, making it less sterically hindered .
- benzyl carbamate: Requires stronger acidic conditions for deprotection compared to tert-butyl carbamate .
- fluorenylmethyloxycarbonyl (Fmoc) carbamate: Removed under basic conditions, offering orthogonal protection strategies .
Uniqueness: tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate is unique due to its combination of steric hindrance from the cyclopentyl group and the stability of the Boc protecting group. This makes it particularly useful in complex synthetic routes where selective protection and deprotection are required .
Propriétés
IUPAC Name |
tert-butyl N-(2-amino-2-cyclopentylethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-10(13)9-6-4-5-7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJKXSPQOOJCBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1CCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


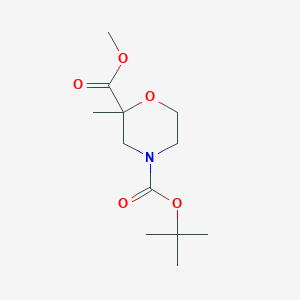
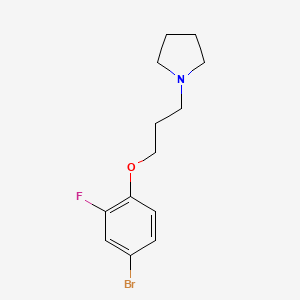
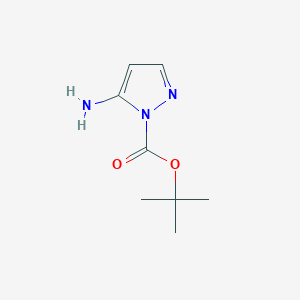
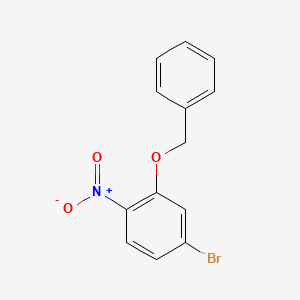
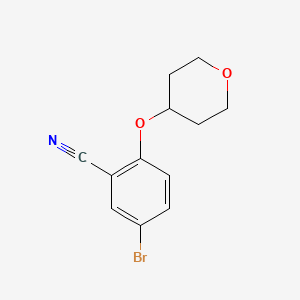
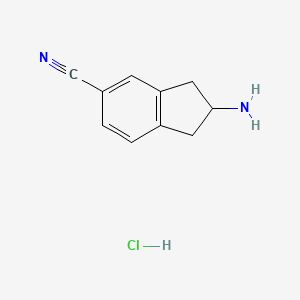
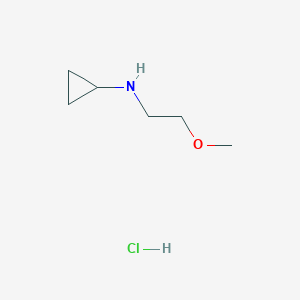
![5-Bromo-1-(phenylsulfonyl)-2-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1376343.png)
